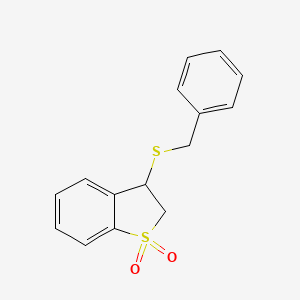
3-(benzylsulfanyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfanyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving suitable precursors such as 2-bromothiophene and phenylacetylene under palladium-catalyzed conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzothiophene core with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(benzylsulfanyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-(benzylsulfanyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(benzylsulfanyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(methylsulfanyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
- 3-(ethylsulfanyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
- 3-(propylsulfanyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Uniqueness
3-(benzylsulfanyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs with shorter alkyl chains
Propriétés
IUPAC Name |
3-benzylsulfanyl-2,3-dihydro-1-benzothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S2/c16-19(17)11-14(13-8-4-5-9-15(13)19)18-10-12-6-2-1-3-7-12/h1-9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSLGRPFXGVSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)
![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)
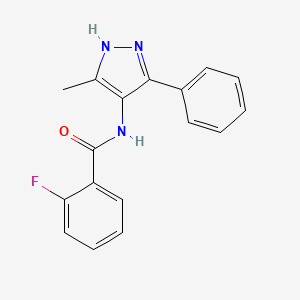
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole](/img/structure/B6613493.png)
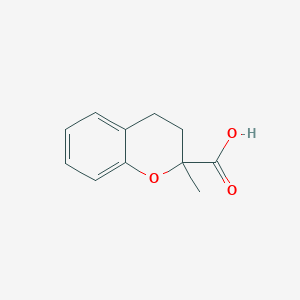

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)

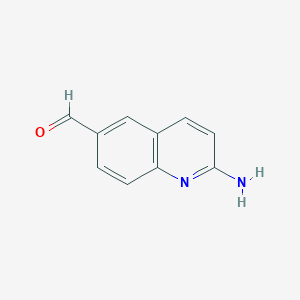

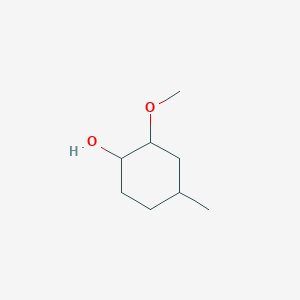
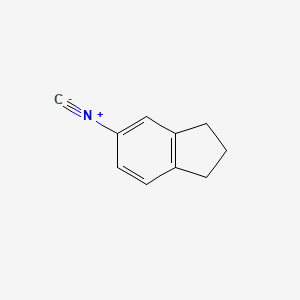
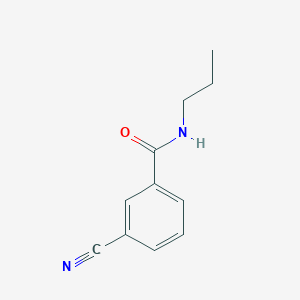
![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)
